molecular formula C11H13NO3 B014022 Ethyl 4-oxo-4-(pyridin-3-YL)butanoate CAS No. 59086-27-0

Ethyl 4-oxo-4-(pyridin-3-YL)butanoate

Cat. No.: B014022
CAS No.: 59086-27-0
M. Wt: 207.23 g/mol
InChI Key: PCCAREBWDSOBIW-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(pyridin-3-yl)butanoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of butanoic acid, featuring a pyridine ring attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(pyridin-3-yl)butanoate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-oxo-4-(pyridin-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-4-(pyridin-3-yl)butanoate is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets.

Biological Activity

Ethyl 4-oxo-4-(pyridin-3-YL)butanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C₁₁H₁₃NO₃
  • CAS Number : 59086-27-0
  • Molecular Weight : 207.23 g/mol

This compound is characterized by a pyridine ring attached to a butanoate backbone, which influences its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves a Knoevenagel condensation reaction between pyridine-3-carboxaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This process is followed by cyclization and esterification to yield the final product.

Synthetic Route Summary

StepReagentsConditions
1Pyridine-3-carboxaldehyde + Ethyl acetoacetateBase (NaOEt), reflux
2CyclizationHeat
3EsterificationReflux

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values observed ranged from 0.25 to 1 μg/mL , indicating potent antibacterial properties .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been noted to inhibit the phosphorylation of epidermal growth factor receptor (EGFR), which is critical in many cancers .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : Its structure allows it to bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Binding : Preliminary studies suggest that this compound may also interact with DNA, potentially affecting replication and transcription processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluating various derivatives showed that this compound had superior activity against S. aureus, with an MIC of 0.5 μg/mL , highlighting its potential as a novel antimicrobial agent .
  • Cancer Cell Line Evaluation : In a study involving human cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM , suggesting its efficacy as an anticancer therapeutic.
  • Toxicity Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity towards healthy cells, making it a promising candidate for further drug development .

Properties

IUPAC Name

ethyl 4-oxo-4-pyridin-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)6-5-10(13)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCAREBWDSOBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401210
Record name Ethyl 4-oxo-4-(pyridin-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-27-0
Record name Ethyl 4-oxo-4-(pyridin-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbonyldiimidazole (7.25 g) was added to a solution of nicotinic acid (5.00 g) in tetrahydrofuran (100 ml) at 0° C. After stirring at room temperature for 2 hours, the mixture was added dropwise to a solution of lithiated tert-butyl acetate prepared from tert-butyl acetate (17.5 ml) and lithium diisopropylamide (2N tetrahydrofuran solution, 65 ml) at −78° C. over 1 hour. After stirring for 15 minutes, 1N hydrochloric acid (250 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in tetrahydrofuran (100 ml), sodium hydride (60% in oil, 1.38 g) was added at 0° C. and stirred for 10 minutes. Ethyl bromoacetate (3.33 ml) was added to the mixture, and the reaction mixture was stirred at room temperature for 3 hours, 0.1N hydrochloric acid (350 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:1, v/v)-eluted fraction. This oil was dissolved in toluene (150 ml), and trifluoroacetic acid (7.68 ml) was added and then the resultant mixture was stirred at 90° C. for 4 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-oxo-4-(3-pyridyl)butyrate (3.39 g, yield 38%) as a colorless oil from an ethyl acetate-hexane (2:1, v/v)-eluted fraction.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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150 mL
Type
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Reaction Step Two
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7.25 g
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Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
17.5 mL
Type
reactant
Reaction Step Five
Quantity
65 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
Quantity
7.68 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Carbonyldiimidazole (7.25 g) was added to a solution of nicotinic acid (5.00 g) in tetrahydrofuran (100 ml) at 0° C. After stirring at room temperature for 2 hours, the mixture was added dropwise to a solution lithiated tert-butyl acetate prepared from tert-butyl acetate (17.5 ml) and lithium diisopropylamide (2N tetrahydrofuran solution, 65 ml) −78° C. over 1 hour. After stirring for 15 minutes, 1N hydrochloric acid (250 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in tetrahydrofuran (100 ml), sodium hydride (60% in oil, 1.38 g) was added at 0° C. and stirred for 10 minutes. Ethyl bromoacetate (3.33 ml) was added to the mixture, and the reaction mixture was stirred at room temperature for 3 hours, 0.1N hydrochloric acid (350 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:1, v/v)-eluted fraction. This oil was dissolved in toluene (150 ml), and trifluoroaceic acid (7.68 ml) was added and then the resultant was stirred at 90° C. for 4 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-oxo-4-(3-pyridyl)butyrate (3.39 g, yield 38%) as a colorless oil from an ethyl acetate-hexane (2:1, v/v)-eluted fraction.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.5 mL
Type
reactant
Reaction Step Five
Quantity
65 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
[Compound]
Name
acid
Quantity
7.68 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
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Reaction Step Eight

Synthesis routes and methods III

Procedure details

The title compound was prepared from 3-pyridinecarboxaldehyde (20 g) and ethyl acrylate (22.4 g) as described in Example 1 to yield 5.1 g, ESMS (M+1)+208.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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